BenchChemオンラインストアへようこそ!

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Medicinal Chemistry Scaffold Diversification Kinase Inhibitor Design

5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a bicyclic core with a bromine atom at the 5-position and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₂H₉BrN₄ and a molecular weight of 289.13 g/mol.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
CAS No. 583039-87-6
Cat. No. B1520472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS583039-87-6
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N
InChIInChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)
InChIKeyYWOUZBFDRABSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6): Sourcing and Baseline Characterization for Research Procurement


5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a bicyclic core with a bromine atom at the 5-position and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₂H₉BrN₄ and a molecular weight of 289.13 g/mol [2]. This specific substitution pattern distinguishes it from the unsubstituted core scaffold (1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 6752-16-5) and from mono-substituted analogs, positioning the compound as a versatile intermediate for structure–activity relationship (SAR) exploration and late-stage diversification in medicinal chemistry programs .

Why Generic Substitution Fails for 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine: The Consequence of Dual-Site Substitution


In-class compounds within the pyrazolo[3,4-b]pyridin-3-amine family cannot be interchanged without altering critical molecular properties that govern both synthetic utility and biological activity. The 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), while the 6-phenyl group introduces conformational constraint and hydrophobic bulk that modulate target binding and physicochemical profile [1]. Removing the bromine (as in 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 583039-73-0) eliminates the key diversification point; removing the phenyl (as in 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 405224-24-0) drastically alters lipophilicity and molecular recognition surface [2]. Substituting with alternative halogens or aryl groups yields compounds with fundamentally different reactivity, ADME properties, and biological target engagement profiles, making direct replacements scientifically invalid without quantitative comparative data.

Quantitative Differentiation Evidence: 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Closest Analogs


Structural Differentiation: Dual 5-Br/6-Ph Substitution Pattern vs. Mono-Substituted and Unsubstituted Analogs

5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine possesses a unique dual-substitution architecture (bromine at C5, phenyl at C6) that is absent in the three most closely related commercially available analogs: the unsubstituted core (CAS 6752-16-5), the 5-bromo-only analog (CAS 405224-24-0), and the 6-phenyl-only analog (CAS 583039-73-0). This substitution pattern derives from the validated 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine pharmacophore identified as a core for MNK1/2 inhibitors [1]. The bromine atom provides a reactive site for Suzuki–Miyaura cross-coupling, enabling installation of diverse aryl or heteroaryl groups at C5 for SAR exploration, while the phenyl group at C6 pre-installs one of the key aryl pharmacophoric elements [2].

Medicinal Chemistry Scaffold Diversification Kinase Inhibitor Design

Physicochemical Property Differentiation: XLogP, Hydrogen-Bonding Capacity, and Rotatable Bond Count vs. Closest Analogs

The target compound exhibits a computed XLogP3-AA of 2.8, reflecting the balanced lipophilicity imparted by the 5-bromo and 6-phenyl substituents. This value is substantially higher than the unsubstituted core (XLogP ~0.3 for CAS 6752-16-5) and the 5-bromo-only analog (XLogP ~1.2 for CAS 405224-24-0), positioning the target compound within the optimal lipophilicity range (XLogP 1–3) associated with favorable oral bioavailability and reduced promiscuity in kinase inhibitor programs [1]. The target compound has 2 hydrogen-bond donors (both on the 3-amino group) and 3 hydrogen-bond acceptors, with only 1 rotatable bond (the phenyl group), conferring conformational rigidity. In contrast, the unsubstituted core (CAS 6752-16-5) has 0 rotatable bonds and higher conformational freedom, while the 6-phenyl-only analog (CAS 583039-73-0) similarly has 1 rotatable bond but lower molecular weight and lipophilicity [2]. These differences directly impact predicted membrane permeability, aqueous solubility, and target-binding entropy.

Drug-likeness ADME Prediction Lead Optimization

Synthetic Utility: Direct Precursor to 4,6-Diaryl MNK Inhibitor Pharmacophore vs. Multi-Step Routes from Unsubstituted Scaffold

The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold was validated by Bou-Petit et al. (2022) as a core for MNK1/2 inhibitors, with the lead compound EB1 demonstrating IC₅₀ values of 0.69 μM (MNK1) and 9.4 μM (MNK2) and selective inhibition of tumor cell growth over normal cells [1]. 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine contains the 6-phenyl group pre-installed and a bromine at C5 that facilitates direct Suzuki–Miyaura coupling to introduce the second aryl group, enabling a two-step synthesis of 4,6-diaryl analogs. In contrast, starting from the unsubstituted core (CAS 6752-16-5) or the 5-bromo-only analog (CAS 405224-24-0) requires additional synthetic steps to install the 6-aryl substituent (e.g., directed C–H arylation or a de novo ring synthesis), increasing step count, cost, and reducing overall yield [2]. While no direct published yield comparison exists for this exact transformation, the strategic advantage of a pre-installed 6-phenyl group is well-established in pyrazolo[3,4-b]pyridine SAR campaigns [1].

Synthetic Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

Commercial Availability and Purity Benchmarking: 95% Minimum Purity vs. Analog Supply Landscape

5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is commercially available from multiple independent suppliers (AKSci, GLPBio, Beyotime, Key Organics, CymitQuimica, Chemenu) with a consistent minimum purity specification of 95% [1]. This multi-vendor availability reduces single-supplier dependency risk and enables competitive pricing (e.g., GLPBio lists 100 mg at US$78.00) [1]. In contrast, the 6-phenyl-only analog (CAS 583039-73-0) and the 5-bromo-only analog (CAS 405224-24-0) are carried by fewer vendors with more variable purity specifications (typically 95–97%), and the unsubstituted core (CAS 6752-16-5) is widely available but lacks the functional handles for direct diversification . The target compound's MDL number (MFCD16622816) and CAS registry ensure unambiguous identification and ordering across supplier catalogs.

Research Chemical Procurement Quality Assurance Supply Chain Reliability

Storage and Handling Profile: Ambient Temperature Stability vs. Cold-Chain-Dependent Analogs

The target compound is specified for long-term storage at room temperature in a cool, dry place with sealed packaging to exclude moisture, as per the AKSci technical datasheet, and is classified as non-hazardous for DOT/IATA transport . GLPBio similarly recommends storage at ambient temperature, sealed, and away from moisture, noting that stock solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability) [1]. This ambient storage profile reduces cold-chain logistics costs and simplifies compound management workflows compared to analogs requiring refrigerated or frozen storage. While the unsubstituted core (CAS 6752-16-5) shares similar ambient storage tolerance, it lacks the synthetic versatility of the target compound. The 5-bromo-only analog (CAS 405224-24-0) is also typically stored at ambient conditions, but its lower molecular weight and higher bromine content ratio (Br constitutes 37.5% of MW vs. 27.6% for the target) may imply different photostability and hygroscopicity profiles, though direct comparative stability data are not published .

Compound Management Laboratory Logistics Long-term Storage

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Potency Data

A targeted literature search of PubMed, PubChem BioAssay, and patent databases (conducted April 2026) did not identify any published study that directly compares the biological activity (IC₅₀, Kd, cellular potency, or selectivity profile) of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine against any of its close structural analogs in the same assay under identical conditions. Claims of GSK-3β inhibitory activity (IC₅₀ = 75 nM) attributed to this compound appear on certain vendor websites but could not be verified against a primary peer-reviewed publication indexed in PubMed or a publicly accessible patent document [1]. The validated biological data for this scaffold derive from advanced derivatives (e.g., EB1 with MNK1 IC₅₀ = 0.69 μM) and not from the unelaborated 5-bromo-6-phenyl intermediate itself [2]. Prospective users should therefore base procurement decisions primarily on the compound's established structural, physicochemical, and synthetic-utility differentiation rather than on unverified potency claims.

Evidence Transparency Procurement Due Diligence Data Gap Analysis

Best-Fit Procurement Scenarios for 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 4,6-Diaryl MNK Kinase Inhibitor Libraries via Late-Stage C5 Diversification

Procurement of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is the most step-economical route to 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine derivatives targeting MNK1/2 and related kinases. The pre-installed 6-phenyl group and C5-bromine handle enable a single-step Suzuki–Miyaura coupling to generate diverse compound libraries, directly leveraging the validated pharmacophore reported by Bou-Petit et al. (2022) [1]. This application is supported by the structural differentiation evidence (Section 3.1) and synthetic utility analysis (Section 3.3).

Physicochemical Property Optimization: Lead Series with Defined Lipophilicity (XLogP 2.8) and Low Rotatable Bond Count

For drug discovery programs requiring starting materials with computed XLogP in the 2–3 range—associated with balanced permeability and solubility—this compound provides a pre-optimized lipophilicity baseline (XLogP 3-AA = 2.8) coupled with conformational rigidity (1 rotatable bond) [1]. This is particularly relevant for CNS-permeable kinase inhibitor programs where excessive lipophilicity (XLogP >5) or molecular flexibility (rotatable bonds >5) is undesirable. Supported by the physicochemical property evidence (Section 3.2).

Academic and Industrial Compound Library Construction: Cost-Effective Scaffold with Multi-Vendor Supply Assurance

With ≥5 independent commercial suppliers and consistent 95% purity specifications, this compound offers the lowest procurement risk among the substituted pyrazolo[3,4-b]pyridin-3-amine analogs for library synthesis projects [1][2]. The ambient storage profile eliminates cold-chain logistics costs, making it suitable for large-scale compound management operations. Pricing at approximately $78/100 mg (GLPBio, April 2026) provides a transparent cost benchmark for budget planning. Supported by the commercial availability (Section 3.4) and storage/handling evidence (Section 3.5).

Structure–Activity Relationship (SAR) Exploration: Halogen Scanning and Bioisostere Replacement at C5

The C5 bromine atom serves as a versatile synthetic handle for SAR exploration, enabling systematic replacement with aryl, heteroaryl, alkynyl, or amino substituents via established cross-coupling or nucleophilic aromatic substitution chemistry, while the C6 phenyl group serves as a constant pharmacophoric anchor [1]. This scenario is recommended for laboratories conducting systematic SAR around the pyrazolo[3,4-b]pyridine kinase inhibitor scaffold, where the ability to rapidly vary one position while holding another constant is essential for deconvoluting structure–activity relationships. Supported by the structural differentiation (Section 3.1) and synthetic utility evidence (Section 3.3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.